Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate
Description
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate is a fused heterocyclic compound featuring a bicyclic framework that combines a furan ring and a pyrrole moiety. The ethyl ester group at position 3 enhances its utility as a synthetic intermediate for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-13-8-4-10-3-6(7)8/h5,10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVBQJDIBFKYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164320 | |
| Record name | 4H-Furo[2,3-c]pyrrole-3-carboxylic acid, 5,6-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-58-5 | |
| Record name | 4H-Furo[2,3-c]pyrrole-3-carboxylic acid, 5,6-dihydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Furo[2,3-c]pyrrole-3-carboxylic acid, 5,6-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a base such as sodium ethoxide and heating to promote cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Data Tables
Table 2: Elemental Analysis of Disubstituted Pyrroles
Biological Activity
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by a fused furan and pyrrole ring system. Its molecular formula is with a CAS number of 1445951-58-5. The compound's structure allows for various chemical reactions, making it a versatile building block in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the cyclization of ethyl acetoacetate with an appropriate amine under basic conditions. Common reagents include sodium ethoxide and heating to facilitate the cyclization process. The optimization of reaction conditions can lead to improved yields and purity in both laboratory and industrial settings .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of cancer cell lines. Notably, the presence of the furo-pyrrole moiety is believed to enhance its interaction with cellular targets involved in cancer progression .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing signaling pathways associated with disease states.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against MRSA.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Findings : this compound showed a notable inhibition zone compared to control antibiotics.
-
Anticancer Study :
- Objective : To assess the antiproliferative effects on cancer cell lines.
- Methodology : MTT assay was used to measure cell viability post-treatment.
- Findings : Significant reduction in cell viability was observed at various concentrations, indicating potential for further development as an anticancer agent.
Research Findings Summary Table
| Property | Findings |
|---|---|
| Antimicrobial Activity | Effective against MRSA |
| Anticancer Activity | Inhibits proliferation in cancer cell lines |
| Mechanism | Enzyme inhibition and receptor modulation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : A primary route involves cyclization of intermediates such as 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with ethyl glycinate under reflux conditions. Optimization includes adjusting solvent polarity (e.g., dioxane or DMF), temperature (80–120°C), and catalysts (e.g., chitosan for green synthesis). Yields can be improved by controlling stoichiometry and reaction time, as demonstrated in the synthesis of analogous furopyridazine derivatives .
Q. How is structural confirmation of this compound achieved using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.2–4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and dihydrofuran protons (δ ~4.5–5.0 ppm). Aromatic protons in fused systems appear at δ ~6.5–7.5 ppm .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula, with fragmentation patterns validating the fused furopyrrole backbone .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Silica gel chromatography (hexane/EtOAc gradients) effectively separates the target compound from by-products. For stereochemically sensitive derivatives, chiral HPLC or recrystallization in ethanol/water mixtures (e.g., 1:1 v/v) enhances enantiomeric purity .
Advanced Research Questions
Q. What strategies are effective in resolving stereochemical challenges during the synthesis of this compound derivatives?
- Methodological Answer : Enantiomeric purity is achieved via chiral auxiliaries (e.g., (-)-menthyl groups) or asymmetric catalysis. Reduction of ketone intermediates with NaCNBH₃ in the presence of chiral ligands (e.g., BINAP) yields diastereomers separable by flash chromatography. Optical rotation ([α]D) and HRMS validate configurations .
Q. How can conflicting data from different synthetic approaches to this compound be reconciled?
- Methodological Answer : Discrepancies in yield or by-product formation often arise from divergent reaction conditions. For example, cyclization with ethyl chloroacetate () may produce regioisomers versus chloroacetamide routes (). Mechanistic studies (e.g., DFT calculations or intermediate trapping) clarify pathways, while LC-MS monitors reaction progress .
Q. What are the key considerations for designing derivatives of this compound to enhance bioactivity?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position via nucleophilic substitution ( ).
- Ring Expansion : Condensation with hydrazine or acetyl chloride forms pyrimido-fused systems, improving metabolic stability ().
- SAR Analysis : Test derivatives in vitro for target binding (e.g., kinase assays) and correlate substituent effects with activity .
Q. How can researchers mitigate side reactions during cyclization steps in the synthesis of this compound?
- Methodological Answer : Common side reactions include over-alkylation or ring-opening. Strategies:
- Use mild bases (e.g., K₂CO₃ instead of NaOH) to minimize ester hydrolysis.
- Employ low-temperature (-20°C) conditions for sensitive intermediates.
- Add molecular sieves to sequester water in condensation reactions .
Data Analysis and Experimental Design
Q. What analytical methods are critical for characterizing impurities in this compound batches?
- Methodological Answer :
- LC-MS : Detects low-abundance impurities (e.g., de-esterified acids or dimeric by-products).
- ²D NMR (HSQC, HMBC) : Assigns regiochemistry in fused-ring systems and identifies diastereomeric contaminants .
Q. How should researchers design kinetic studies to optimize the cyclization of this compound precursors?
- Methodological Answer :
- Variable Control : Vary temperature (25–120°C), solvent (polar aprotic vs. ethers), and catalyst loading.
- Sampling Intervals : Quench aliquots at timed intervals and analyze via TLC/HPLC to plot rate constants.
- Computational Modeling : Use Arrhenius plots to predict activation energy and transition states .
Tables for Key Data
| Parameter | Typical Range | Method | Reference |
|---|---|---|---|
| Reaction Yield | 21–87% | Silica Chromatography | |
| Enantiomeric Excess (ee) | 85–95% | Chiral HPLC | |
| Melting Point | 163–164°C | DSC | |
| HRMS Accuracy | < 2 ppm | ESI-TOF |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
